1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one
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Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, I found some related information. For instance, the synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors2. Also, functionalization of preformed pyrrolidine rings, e.g., proline derivatives, is a common approach2.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry)23.
Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using techniques like cyclic voltammetry3. This can help in understanding the HOMO, LUMO, and band gap values of the compound3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined by differential scanning calorimetry, and the solubility can be determined by dissolution testing2.Safety And Hazards
The safety and hazards associated with a compound depend on its chemical structure and properties. Proper handling and disposal procedures should be followed to ensure safety4.
Future Directions
The future directions in the study of a compound often depend on its potential applications. For instance, if a compound shows promising biological activity, future research might focus on optimizing its structure for better efficacy and safety1.
Please note that the information provided here is general and might not apply directly to “1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
1-[4-(2-methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-3-11(19)18-7-5-9-12(15-8-14-9)13(18)10-4-6-16-17(10)2/h3-4,6,8,13H,1,5,7H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVKPFTZNKBJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C3=C(CCN2C(=O)C=C)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one |
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